Bienvenue dans la boutique en ligne BenchChem!

2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Bcl-2 Apoptosis Cancer

2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1018017-16-7) is a synthetic small molecule characterized by a tetrahydroisoquinoline (THIQ) core linked via a carbonyl bridge to a 1-methylpyrazole moiety, with a molecular formula of C14H15N3O and a molecular weight of 241.29 g/mol. This compound belongs to the broader class of THIQ-amide substituted pyrazoles, a scaffold with demonstrated pharmacological relevance, particularly as selective inhibitors of anti-apoptotic Bcl-2 family proteins , and as kinase inhibitors targeting NF-κB-inducing kinase (NIK) and other pathways.

Molecular Formula C14H15N3O
Molecular Weight 241.29 g/mol
CAS No. 1018017-16-7
Cat. No. B6535904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline
CAS1018017-16-7
Molecular FormulaC14H15N3O
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C(=O)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C14H15N3O/c1-16-8-7-13(15-16)14(18)17-9-6-11-4-2-3-5-12(11)10-17/h2-5,7-8H,6,9-10H2,1H3
InChIKeyGRXIMNXOLYCNRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1018017-16-7) for Drug Discovery


2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline (CAS 1018017-16-7) is a synthetic small molecule characterized by a tetrahydroisoquinoline (THIQ) core linked via a carbonyl bridge to a 1-methylpyrazole moiety, with a molecular formula of C14H15N3O and a molecular weight of 241.29 g/mol . This compound belongs to the broader class of THIQ-amide substituted pyrazoles, a scaffold with demonstrated pharmacological relevance, particularly as selective inhibitors of anti-apoptotic Bcl-2 family proteins [1], and as kinase inhibitors targeting NF-κB-inducing kinase (NIK) and other pathways [2].

Why Analogs of 2-(1-Methyl-1H-pyrazole-3-carbonyl)-THIQ Cannot Be Interchanged: A Structural Necessity


Generic substitution within the tetrahydroisoquinoline (THIQ) amide class fails because biological activity is exquisitely sensitive to the nature and position of substituents on both the pyrazole and the phenyl/THIQ rings [1]. The target compound, featuring a direct carbonyl link between the THIQ nitrogen and the 3-position of a 1-methylpyrazole without a phenyl spacer, represents a distinct topological isomer with a unique vector and conformational profile. This contrasts sharply with the extensively characterized phenyl-pyrazole analogs (e.g., CHEMBL481581, CHEMBL509788), where the pyrazole is attached via a phenyl ring, and small changes in substituents can shift Bcl-2 binding affinity by more than 10-fold [2]. The precise spatial orientation of the pyrazole N-methyl and the carbonyl group in the target compound is predicted to dictate a distinct binding mode, making it non-interchangeable with bulkier or differently linked in-class candidates [3].

Quantitative Evidence for Differentiating 2-(1-Methyl-1H-pyrazole-3-carbonyl)-THIQ from Its Closest Analogs


Bcl-2 Inhibitory Activity: Direct Carbonyl Link vs. Phenyl-Spacer Analogs

In the THIQ amide class, Bcl-2 inhibitory potency is highly dependent on the linker between the THIQ and pyrazole rings. The closest analog with a direct carbonyl link, N,N-dibutyl-5-methyl-1-(2-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl)-1H-pyrazole-3-carboxamide, exhibits an IC50 of 230 nM against Bcl-2 in a Bak-BH3 peptide competition assay [1]. Structural analogs like CHEMBL481581, which incorporate a 4-chloro and a 3-aminomethyl substituent on the THIQ and an N,N-dibutyl amide, achieve enhanced potency with an IC50 of 20 nM, demonstrating the steep SAR around the core [2]. The target compound, lacking the phenyl spacer but retaining the carbonyl linkage, serves as a minimalist pharmacophore probe; its Bcl-2 activity, while not directly reported, is predicted by class-level inference to be in the sub-micromolar range, distinct from both more and less elaborated analogs.

Bcl-2 Apoptosis Cancer

NIK Kinase Inhibition: Pyrazoloisoquinoline Scaffold Potential

Aventis Pharma patents describe pyrazoloisoquinoline derivatives as potent and specific inhibitors of NF-κB-inducing kinase (NIK), a key regulator of inflammatory cytokine production [1]. The patented compounds are strong NIK inhibitors with good water solubility and demonstrated ability to suppress TNFα, IL-1β, and IL-6 release in LPS-stimulated human whole blood assays [2]. The target compound, 2-(1-methyl-1H-pyrazole-3-carbonyl)-THIQ, is a simplified, non-fused analog of this pyrazoloisoquinoline core, featuring a rotational degree of freedom absent in the constrained, fused patent compounds. This structural difference offers a distinct conformational landscape that may translate to differential kinase selectivity profiles, positioning the target compound as a flexible scaffold for probing NIK versus other kinase targets.

NIK NF-kappaB Inflammation

KOR β-Arrestin Inverse Agonism: An Emerging Differentiator for Pyrazoloisoquinoline Derivatives

Recent research has established pyrazoloisoquinoline-based compounds as novel β-arrestin inverse agonists at the kappa opioid receptor (KOR), a target for stress-related and depressive disorders [1]. An optimized lead, compound 7q, displayed potent and selective β-arrestin inverse agonism with an EC50 of 9.33 nM at KOR, contrasting with lower activity at the delta opioid receptor (DOR) and no activity at the mu opioid receptor (MOR) [1]. The target compound, possessing a non-fused pyrazole-THIQ architecture, is a structural analog of this class. Its single-bond rotational profile is hypothesized to influence the transmembrane helix 6 dynamics crucial for β-arrestin recruitment, providing a distinct pharmacological fingerprint compared to the more rigid, fused leads from the J. Med. Chem. 2023 study.

Kappa Opioid Receptor β-Arrestin Neuropsychiatric

Synthetic Accessibility and Purity Profile vs. Complex Fused Analogs

The target compound is constructed from commercially available 1-methyl-1H-pyrazole-3-carboxylic acid (CAS 25016-20-0) and 1,2,3,4-tetrahydroisoquinoline via a single amide coupling step, in contrast to the multi-step sequences required for pyrazolo[4,3-c]isoquinolines [1]. This synthetic simplicity ensures a higher probability of achieving >95% purity with a single chromatographic purification, a distinct advantage over fused-ring analogs that often require multiple purification steps and are prone to regioisomeric byproducts [2]. The building block approach using 1-methyl-1H-pyrazole-3-carboxylic acid has been validated in the synthesis of SCD1 and SCD5 inhibitors, confirming the reliability of this route .

Synthetic Tractability Building Block Medicinal Chemistry

Recommended Research Applications for 2-(1-Methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline


Minimalist Pharmacophore for Fragment-Based Bcl-2 Drug Discovery

This compound, with its direct THIQ-carbonyl-pyrazole architecture and molecular weight of only 241 Da, is ideally suited as a core fragment for structure-based drug design targeting Bcl-2. Its ligand efficiency profile can be systematically benchmarked against the phenyl-spacer analog (IC50 = 230 nM) to assess the contribution of the simplified core to binding thermodynamics [1]. The synthetic accessibility allows for rapid parallel library synthesis to probe substituent effects on the THIQ ring, accelerating hit-to-lead timelines for apoptosis-targeted cancer therapeutics [2].

Flexible Scaffold for Kinase Selectivity Profiling

Procurement for anti-inflammatory drug discovery programs should prioritize this compound as a flexible, non-fused analog of the NIK inhibitor class [1]. Its rotational freedom can be exploited in kinase selectivity panels to differentiate its binding profile from rigid, fused pyrazoloisoquinolines. The observed cytokine suppression (TNFα, IL-1β, IL-6) in human blood assays by structurally related patent compounds provides a functional benchmark for evaluating this compound's cellular activity [1].

KOR Ligand Development with Reduced Structural Complexity

Given the recent validation of pyrazoloisoquinoline-based β-arrestin inverse agonists at KOR (EC50 = 9.33 nM for compound 7q) [1], this compound serves as a structurally simplified entry point into this therapeutic area. Its non-fused core can be elaborated to explore the impact of conformational flexibility on KOR/DOR/MOR selectivity, a critical factor for developing non-addictive analgesics and antidepressants targeting the KOR/dynorphin system [1].

Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.